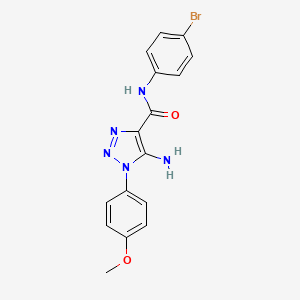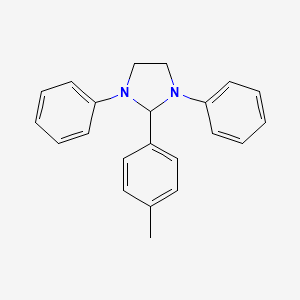![molecular formula C20H21BrN2O4 B5029158 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5029158.png)
1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione, also known as BDDE, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BDDE is a pyrrolidine derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mecanismo De Acción
The exact mechanism of action of 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione is not fully understood, but it is believed to act through modulation of various neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has been shown to enhance GABAergic neurotransmission, leading to increased inhibition of neuronal activity. Additionally, 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has been shown to inhibit the release of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and physiological effects:
1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has been shown to have a wide range of biochemical and physiological effects in animal models and in vitro studies. These effects include modulation of neurotransmitter systems, inhibition of pro-inflammatory cytokine release, and modulation of ion channels and receptors. Additionally, 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione in lab experiments is its wide range of biological activities, which make it a versatile tool for investigating various disease states and physiological processes. Additionally, 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has been shown to be relatively safe and well-tolerated in animal studies, with few reported side effects. However, one limitation of using 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione in lab experiments is its relatively low potency compared to other compounds with similar biological activities. This may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several areas of future research that could be explored with regards to 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione. One area of interest is its potential use as a therapeutic agent in various disease states, including arthritis, neuropathic pain, and epilepsy. Additionally, further studies could be conducted to investigate the exact mechanisms of action of 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione, which could lead to the development of more potent and specific compounds. Finally, studies could be conducted to investigate the potential interactions of 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione with other compounds, which could have important implications for its therapeutic use.
Métodos De Síntesis
1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione can be synthesized using a variety of methods, including the reaction of 4-bromobenzaldehyde with 1-(3,4-dimethoxyphenyl)propan-2-amine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with succinic anhydride to yield 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. For example, 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has been shown to exhibit potent anti-inflammatory effects in animal models of arthritis, as well as analgesic effects in models of neuropathic pain. Additionally, 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has been investigated for its potential use as an anticonvulsant agent, with promising results in animal models of epilepsy.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O4/c1-26-17-8-3-13(11-18(17)27-2)9-10-22-16-12-19(24)23(20(16)25)15-6-4-14(21)5-7-15/h3-8,11,16,22H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQFJILSFNVXPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-oxazepane](/img/structure/B5029089.png)
![N-(2-hydroxy-5-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5029090.png)
![ethyl 4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B5029092.png)
![5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5029106.png)

![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5029116.png)
![1-(2,3-dimethylphenyl)-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5029117.png)



![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-2-methyl-N-(2-methylphenyl)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5029137.png)
![N-(3-methoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5029140.png)
![1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5029154.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-fluorophenyl)glycinamide](/img/structure/B5029161.png)